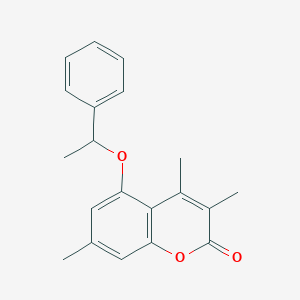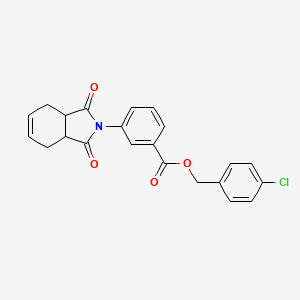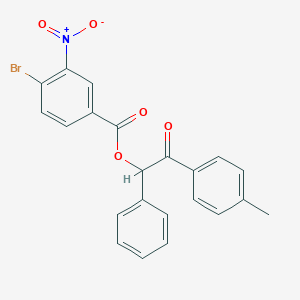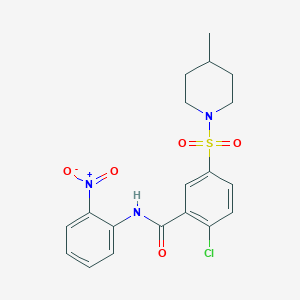![molecular formula C30H40N4O2 B4012497 1-N,4-N-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1,4-dicarboxamide](/img/structure/B4012497.png)
1-N,4-N-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1,4-dicarboxamide
Descripción general
Descripción
1-N,4-N-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C30H40N4O2 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-bis[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperazinedicarboxamide is 488.31512653 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One study highlights the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds showed significant biofilm inhibition activities and MurB enzyme inhibitory activity, indicating their potential as antibacterial agents (Mekky & Sanad, 2020).
Metal-Organic Complexes and Their Properties
Research into metal-organic complexes based on 1,4-naphthalenedicarboxylate and bis-pyridyl-bis-amide ligands, including diverse spacers, has led to the discovery of structures with unique topologies and properties. These complexes demonstrate the ability to form diverse metal–organic networks with potential applications in fluorescence and photocatalysis (Lin et al., 2015).
Antimicrobial and Pharmacological Properties
Another area of research involves the synthesis of N-aminoalkyl derivatives of 3,4-pyridinedicarboxamides, where some derivatives displayed promising pharmacological activity. This suggests potential for developing new therapeutic agents based on modifications of the piperazine structure (Śladowska et al., 1995).
Fungicidal Activity
The fungicidal activity of 3-piperazine-bis(benzoxaborole) and its analogs against filamentous fungi highlights the critical role of the benzoxaborole system in antifungal action. This research opens up possibilities for the development of new antifungal agents with high efficacy (Wieczorek et al., 2014).
Material Synthesis and Biophotonic Applications
Studies on compounds like 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone indicate their potential as biophotonic materials due to their light absorption and fluorescence properties. These findings suggest applications in the development of new materials for biophotonic devices (Nesterov et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-N,4-N-bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperazine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N4O2/c1-21(2)23-11-9-13-25(19-23)29(5,6)31-27(35)33-15-17-34(18-16-33)28(36)32-30(7,8)26-14-10-12-24(20-26)22(3)4/h9-14,19-20H,1,3,15-18H2,2,4-8H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJPSFKQBXFELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCN(CC2)C(=O)NC(C)(C)C3=CC=CC(=C3)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-5-[(2-methyl-5-morpholin-4-ylsulfonylphenyl)sulfamoyl]benzamide](/img/structure/B4012422.png)



![methyl 2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4012450.png)
![ethyl 4-{[sec-butyl(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B4012458.png)

![1-methyl-3-{[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]carbonyl}-5,6,7,8-tetrahydroquinolin-2(1H)-one](/img/structure/B4012479.png)

![6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine](/img/structure/B4012498.png)


![(4-bromophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4012520.png)
